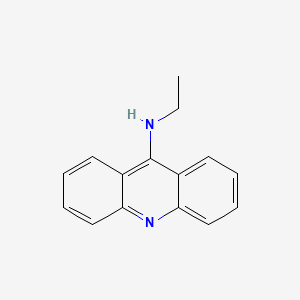

9-Acridinamine, N-ethyl-

Description

Overview of Acridine (B1665455) Derivatives in Chemical Biology and Medicinal Chemistry

Acridine derivatives represent a versatile class of compounds with a wide range of applications stemming from their unique chemical and physical properties. researchgate.netrsc.org Their planar structure is a key feature that allows them to intercalate into DNA, a mechanism that forms the basis for many of their biological activities. nih.govnih.gov This interaction can disrupt cellular processes like DNA replication and transcription, leading to cytotoxic effects. researchgate.net

The diverse biological activities of acridine derivatives have been extensively explored, revealing their potential as:

Anticancer Agents: Many acridine derivatives have been investigated for their antitumor properties. nih.govceon.rs Their ability to interfere with DNA and inhibit enzymes like topoisomerase I and II makes them promising candidates for cancer chemotherapy. nih.govmdpi.com Some derivatives have even entered clinical trials. rsc.org

Antibacterial and Antiparasitic Agents: Historically, acridine derivatives like acriflavine (B1215748) and proflavine (B1679165) were used as topical antibacterial agents. ceon.rs Others, such as quinacrine, have been employed as antimalarial drugs. ceon.rsgoogle.com The emergence of drug-resistant strains of bacteria and parasites has renewed interest in developing new acridine-based therapeutics. ceon.rs

Antiviral Agents: Certain acridine derivatives have demonstrated antiviral activity, including against SARS-CoV-2. acs.org

Fluorescent Probes: The inherent fluorescence of the acridine ring system makes these compounds useful as fluorescent markers for visualizing biomolecules and in various diagnostic applications. nih.govontosight.ai

Enzyme Inhibitors: Beyond topoisomerases, acridine derivatives have been shown to inhibit other enzymes, such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov

The biological activity and selectivity of acridine derivatives are highly dependent on the nature and position of substituents on the acridine core. nih.gov This allows for the rational design and synthesis of new analogues with improved efficacy and reduced side effects. nih.govrsc.org

Table 1: Applications of Acridine Derivatives

| Application Area | Examples of Acridine Derivatives | Mechanism of Action (if known) |

|---|---|---|

| Anticancer | Amsacrine, Ledakrin | DNA intercalation, Topoisomerase inhibition |

| Antibacterial | Acriflavine, Proflavine | DNA intercalation |

| Antimalarial | Quinacrine | Inhibition of parasite DNA transcription |

| Antiviral | Pyronaridine, Quinacrine | Inhibition of viral enzymes (e.g., PLpro) |

| Neurodegenerative Diseases | Tacrine | Acetylcholinesterase inhibition |

| Fluorescent Probes | 9-Aminoacridine (B1665356) | Fluorescence |

Historical Context of 9-Aminoacridine Research in Biochemical Sciences

The parent compound of N-ethyl-9-acridinamine, 9-aminoacridine, has a rich history in the biochemical sciences. researchgate.net It was initially used as an antimicrobial and antimalarial agent. researchgate.netnih.gov Appearing as yellow needles, 9-aminoacridine is a fluorescent dye and a topical antiseptic. nih.gov

The scientific journey of 9-aminoacridine and its derivatives has been marked by several key developments:

Early Applications: In the early 20th century, 9-aminoacridines were among the first synthetic compounds used to treat protozoal infections. nih.gov

DNA Intercalation: A pivotal moment in 9-aminoacridine research was the discovery of its ability to intercalate into the DNA double helix. researchgate.net This understanding of its mechanism of action at the molecular level opened up new avenues for its application, particularly in cancer research.

Antitumor Research: The DNA-intercalating properties of 9-aminoacridines led to their investigation as potential anticancer agents. researchgate.netnih.gov This research has led to the development of numerous derivatives with antitumor activity. researchgate.net

Modern Applications: More recently, research has expanded to explore the potential of 9-aminoacridines in treating viral and prion diseases. nih.gov Furthermore, they are being investigated as fluorescent probes for detecting cancer cells and as inhibitors of ribosome biogenesis. google.commdpi.com

The study of 9-aminoacridine has provided a fundamental framework for understanding the structure-activity relationships of this class of compounds, paving the way for the synthesis and investigation of derivatives like N-ethyl-9-acridinamine.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 9-Acridinamine, N-ethyl- |

| Acridine |

| Acriflavine |

| Amsacrine |

| 9-Aminoacridine |

| Ledakrin |

| Proflavine |

| Pyronaridine |

| Quinacrine |

Structure

3D Structure

Properties

CAS No. |

94129-62-1 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-ethylacridin-9-amine |

InChI |

InChI=1S/C15H14N2/c1-2-16-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

PCZCQGXXFIYLRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethyl 9 Acridinamine and Its Derivatives

Established Synthetic Routes to N-ethyl-9-Acridinamine

Multi-step Reaction Pathways

The traditional synthesis of N-ethyl-9-acridinamine often involves a multi-step sequence. A common approach begins with the synthesis of the 9-chloroacridine (B74977) intermediate. nih.gov This can be achieved through the cyclization of N-phenylanthranilic acid derivatives. For instance, salicylic (B10762653) acid derivatives can be methylated and then converted to aryl triflates to facilitate a Buchwald-Hartwig coupling with anilines, forming a diarylamine intermediate. nih.gov This intermediate then undergoes a Friedel-Crafts cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 9-chloroacridine. nih.govrsc.org The final step involves the nucleophilic substitution of the chlorine atom at the 9-position with ethylamine (B1201723) to produce N-ethyl-9-acridinamine. google.com

Another multi-step route utilizes 1-phenyl-1H-indazole as a starting material. This method involves a two-step reaction to yield N-ethyl-9-acridinamine. google.com However, this pathway can be costly due to the price of the starting materials and reagents like ammonium (B1175870) hexafluorophosphate. google.com

A general multi-step synthesis of 9-aminoacridine (B1665356) derivatives involves the reaction of 9-chloroacridine with an appropriate amine. tandfonline.com For example, N'-Acridin-9-yl-N,N-diethyl-propane-1,3-diamine can be synthesized by reacting 9-chloroacridine with 3-diethylaminopropylamine in the presence of phenol (B47542) and benzene. tandfonline.com

The following table summarizes a typical multi-step synthesis for a 9-aminoacridine derivative:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Acridone (B373769) | POCl₃, reflux | 9-Chloroacridine |

| 2 | 9-Chloroacridine, 3-diethylaminopropylamine | Phenol, Benzene, reflux | N'-Acridin-9-yl-N,N-diethyl-propane-1,3-diamine |

One-Pot Methodologies and Scalability in Acridinamine Synthesis

To improve efficiency and reduce costs, one-pot synthetic methodologies have been developed for N-ethyl-9-acridinamine and its analogs. These methods combine multiple reaction steps into a single process without the isolation of intermediates, leading to shorter reaction times, simpler operations, and higher yields. nih.govgoogle.com

One such method involves the reaction of 9-chloroacridine with ethylamine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com The reaction is typically heated, and upon completion, the product is isolated by precipitation and filtration, offering high purity and yield. This one-pot approach is advantageous for large-scale production due to its simplicity and cost-effectiveness. google.com

A palladium-catalyzed one-pot synthesis has also been reported, which involves a Buchwald-Hartwig amination followed by an acid-mediated cycloaromatization starting from readily available 2-bromobenzonitriles and arylamines. arkat-usa.org This method has been successfully scaled up to gram quantities. arkat-usa.org

The scalability of these one-pot syntheses makes them attractive for industrial applications. For instance, a patented method describes the preparation of N-ethyl-9-acridinamine by reacting 9-chloroacridine with ethylamine in DMF, with the solvent being recovered and reused, further reducing production costs. google.com

Synthesis of N-ethyl-9-Acridinamine Derivatives with Modified Side Chains and Chromophores

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The biological activity of N-ethyl-9-acridinamine can be significantly influenced by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the acridine (B1665455) ring. rsc.org The synthesis of these derivatives often follows similar routes to the parent compound, starting from appropriately substituted precursors.

For example, 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared with a variety of substituents. nih.gov It was found that derivatives bearing strong electron-withdrawing groups at the 5-position exhibited a broader spectrum of in vivo antitumor activity. nih.gov The introduction of these groups can alter the electronic properties of the acridine chromophore, affecting its interaction with biological targets like DNA. nih.govtandfonline.com

The synthesis of N-substituted 9-aminoacridines with EWGs or EDGs can be achieved through one-pot methods. google.com For instance, reacting 9-aminoacridine with 1,5-difluoro-2,4-dinitrobenzene (B51812) yields a derivative with nitro groups, which are strong EWGs. google.com Similarly, reaction with substituted 2-chloropyridines can introduce various functional groups. google.com

The following table provides examples of substituents and their general effect on the properties of acridine derivatives:

| Substituent Type | Example Groups | General Effect on Activity | Reference |

| Electron-Withdrawing | -NO₂, -Cl, -CF₃ | Can enhance antitumor activity | rsc.orgnih.gov |

| Electron-Donating | -OCH₃, -CH₃ | Can modulate binding and solubility | rsc.org |

Conjugation with Peptides and Other Biomolecules

To enhance targeting and cellular uptake, N-ethyl-9-acridinamine and its analogs have been conjugated with peptides and other biomolecules. These conjugates often utilize the 9-amino group as a point of attachment.

The synthesis of these conjugates can be performed using both solution-phase and solid-phase peptide synthesis methods. nih.gov A common strategy involves creating a linker, such as an ethylenediamine (B42938) linker, on the 9-aminoacridine, which can then be coupled to a peptide. nih.gov For example, new peptide-9-aminoacridine conjugates have been synthesized where the peptide is attached to the acridine at position 9. wpmucdn.comnih.gov

The nature of the peptide and the point of attachment on the acridine ring can influence the binding affinity of the conjugate to its target, such as DNA or RNA. wpmucdn.comnih.gov For instance, conjugating a peptide to the 9-position of acridine has been shown to enhance RNA binding affinity significantly. wpmucdn.comnih.gov Neomycin-acridine conjugates, created by linking neomycin B to 9-aminoacridine, have also demonstrated potent biological activity. nih.gov

Green Chemistry Approaches in N-ethyl-9-Acridinamine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of N-ethyl-9-acridinamine and its derivatives to minimize waste, use less hazardous reagents, and improve energy efficiency.

One approach involves the use of water as a solvent and an environmentally friendly catalyst. For example, the synthesis of acridine sulfonamide derivatives has been achieved in water at room temperature using sulfuric acid as a catalyst, resulting in high yields and purities. rsc.org

Another green approach focuses on catalyst-free reactions. A patented method for preparing 9-aminoacridine derivatives, including N-ethyl-9-acridinamine, operates without a catalyst, simplifying the post-treatment process. google.com The reaction of 9-chloroacridine with an amine in a polar aprotic solvent that can be recycled also contributes to a greener process. google.com These methods not only reduce the environmental impact but can also lower production costs, making them suitable for large-scale industrial production. google.com

Spectroscopic Characterization and Advanced Photophysical Investigations of N Ethyl 9 Acridinamine

High-Resolution Spectroscopic Analyses (e.g., NMR, Mass Spectrometry, FT-IR)

The precise molecular structure of N-ethyl-9-acridinamine has been confirmed through a combination of high-resolution spectroscopic methods. These techniques provide unambiguous evidence of its atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR studies are fundamental in elucidating the structure of N-ethyl-9-acridinamine. In a typical ¹H NMR spectrum, the ethyl group protons exhibit characteristic signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The aromatic protons on the acridine (B1665455) core appear as a series of complex multiplets in the downfield region of the spectrum. The specific chemical shifts are sensitive to the solvent used.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of N-ethyl-9-acridinamine. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers further structural information, showing characteristic losses of fragments such as the ethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of N-ethyl-9-acridinamine displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include N-H stretching of the secondary amine, C-H stretching from both the aromatic acridine ring and the aliphatic ethyl group, C=N and C=C stretching vibrations within the aromatic system, and C-N stretching vibrations.

| Spectroscopic Data for N-ethyl-9-acridinamine | |

| Technique | Observed Features |

| ¹H NMR | Signals for ethyl protons (triplet, quartet), aromatic protons (multiplets) |

| ¹³C NMR | Resonances for ethyl carbons and aromatic carbons of the acridine core |

| Mass Spectrometry | Molecular ion peak corresponding to the exact molecular weight |

| FT-IR | Characteristic bands for N-H, C-H (aromatic/aliphatic), C=N, C=C, C-N |

UV-Visible Absorption Spectroscopy and Solvatochromism

The electronic absorption properties of N-ethyl-9-acridinamine are characterized by strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to π-π* electronic transitions within the conjugated acridine ring system. The position and intensity of these bands are influenced by the electronic nature of the N-ethyl substituent and the polarity of the solvent.

The compound exhibits significant solvatochromism, meaning its absorption spectrum changes with the polarity of the solvent. In nonpolar solvents, the absorption spectrum typically shows well-resolved vibronic structures. As the solvent polarity increases, the absorption bands tend to broaden and shift, which is indicative of changes in the electronic ground and excited state energies due to solvent-solute interactions. This behavior is crucial for understanding how the molecule interacts with its local environment.

Fluorescence Spectroscopy and Quantum Yield Determinations

N-ethyl-9-acridinamine is a fluorescent molecule, emitting light upon excitation at an appropriate wavelength. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift) relative to the absorption. The position, intensity, and shape of the emission band are also highly sensitive to the solvent environment.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing the photophysical behavior of N-ethyl-9-acridinamine. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. The Φf of N-ethyl-9-acridinamine can vary significantly with the solvent, often decreasing in more polar or protic solvents due to the activation of non-radiative decay pathways.

Time-Resolved Fluorescence and Lifetime Measurements

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state of N-ethyl-9-acridinamine. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be quenched by various processes.

Measurements of the fluorescence lifetime are typically performed using techniques such as time-correlated single-photon counting (TCSPC). The decay of the fluorescence intensity over time is monitored and often fits to a single or multi-exponential function, providing information about the excited state population and any dynamic processes that may be occurring.

Photoinduced Electron Transfer (PET) Studies

The electron-rich nature of the 9-aminoacridine (B1665356) moiety makes N-ethyl-9-acridinamine a potential candidate for photoinduced electron transfer (PET) processes. In the presence of suitable electron acceptors, excitation of N-ethyl-9-acridinamine can lead to the transfer of an electron from its excited state to the acceptor molecule. This process can be studied by monitoring the quenching of the fluorescence of N-ethyl-9-acridinamine in the presence of varying concentrations of the electron acceptor. The efficiency of PET is dependent on the thermodynamic driving force of the reaction and the distance and orientation between the donor and acceptor.

Resonance Energy Transfer (RET) Efficiency Assessments

N-ethyl-9-acridinamine can also participate in resonance energy transfer (RET), a non-radiative process where an excited donor molecule transfers its excitation energy to an acceptor molecule. For RET to occur efficiently, there must be a significant spectral overlap between the emission spectrum of the donor (in this case, N-ethyl-9-acridinamine) and the absorption spectrum of the acceptor. The efficiency of RET is strongly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for measuring distances on the nanometer scale. The potential of N-ethyl-9-acridinamine to act as a donor in RET pairs can be assessed by examining its spectral properties in conjunction with those of potential acceptors.

Computational and Theoretical Studies on N Ethyl 9 Acridinamine Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Tautomerism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and tautomeric equilibria of acridine (B1665455) derivatives. scispace.combnmv.ac.inresearchgate.net These calculations provide data on molecular geometry, charge distribution, and electronic transitions. scispace.com

For 9-aminoacridine (B1665356) and its derivatives, two primary tautomeric forms are considered: the amino form and the imino form. ub.edu Theoretical studies investigate the relative stability of these tautomers in both neutral and protonated states by calculating their energies of formation. scispace.com The solvent environment and temperature can influence the equilibrium between these forms. ub.edu

DFT methods with functionals like B3LYP and basis sets such as 6-31G(d) are commonly employed to compute the properties of these molecules. scispace.comresearchgate.net Such studies have revealed that the molecular properties of different derivatives can be quite similar in the electronic ground state. scispace.com However, substitutions on the acridine ring can significantly impact excited-state properties, such as inhibiting intramolecular charge transfer, which in turn affects fluorescence quantum yield. scispace.com

Key electronic descriptors calculated for acridine derivatives include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A larger gap suggests greater stability. bnmv.ac.inresearchgate.net

Ionization Potential and Electron Affinity: These values indicate the propensity of a molecule to donate or accept electrons. bnmv.ac.inresearchgate.net

Electronegativity and Hardness: These global reactivity descriptors help in understanding the chemical behavior of the molecules. bnmv.ac.inresearchgate.net

| Compound | Computational Method | Key Findings |

| Acridine-9-N-methacrylamide | DFT B3LYP/6-31G(d) | Stability of tautomers in neutral and protonated forms studied; substitution inhibits intramolecular charge transfer. scispace.com |

| Acridine Derivatives | DFT B3LYP with various basis sets | Higher ionization potential and electron affinity in the excited state; pronounced electron acceptor behavior in the excited state. bnmv.ac.inresearchgate.net |

| 9-Aminoacridine | Quantum Crystallography | Protonation stabilizes the crystal structure through strong halogen and hydrogen bonds. rsc.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. nih.govmdpi.com This method is crucial for understanding the interactions that drive the biological activity of compounds like N-ethyl-9-acridinamine.

Docking studies of acridine derivatives often focus on their interaction with DNA. The planar acridine ring is a classic DNA intercalator, inserting itself between the base pairs of the DNA double helix. bnmv.ac.inresearchgate.net The side chains of these molecules then typically lie in one of the grooves of the DNA.

For instance, in studies of related 9-aminoacridine-4-carboxamides, docking simulations have shown that the drug molecule intercalates between CpG dinucleotide steps. oup.com The side chain resides in the major groove, where protonated amino groups can form hydrogen bonds with the O6 and N7 atoms of guanine (B1146940) residues. oup.com

The accuracy of docking simulations can be validated by comparing the predicted binding poses with experimental data from techniques like X-ray crystallography. oup.com Software such as AutoDock is widely used for these simulations, which calculate the binding energy to rank different binding poses. nih.govnih.gov

| Ligand | Target | Key Interactions |

| 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide | d(CGTACG)₂ | Intercalation between CpG steps; side chain in the major groove; hydrogen bonding with guanine. oup.com |

| Acridine Derivatives | DNA | Intercalation of the planar acridine moiety into DNA, often accompanied by electrostatic interactions. bnmv.ac.inresearchgate.net |

| Natural antiviral phytocompounds | SARS-CoV-2 Main-Protease | Visualization of 2D and 3D interactions to elucidate binding modes. nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational dynamics and stability of ligand-target complexes over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment.

MD simulations are particularly useful for studying the flexibility of both the ligand and the target, which is often not fully captured by static docking models. mdpi.com For acridine derivatives complexed with DNA, MD simulations can reveal the stability of the intercalated state and the dynamics of the side chain within the DNA grooves.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. mdpi.comfrontiersin.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions. nih.govfrontiersin.org

Hydrogen Bond Occupancy: Quantifies the percentage of simulation time that a specific hydrogen bond is maintained, indicating its strength and stability. mdpi.com

These simulations are often run for nanoseconds to microseconds to capture relevant biological motions. nih.govmdpi.com For example, a 100-nanosecond simulation can be used to assess the stability of a protein-ligand complex. frontiersin.orgnih.gov

| System | Simulation Time | Key Findings |

| Protein-Ligand Complexes | 100 ns | Low RMSD values indicate stable binding poses; high-occupancy hydrogen bonds validate docking predictions. mdpi.com |

| SARS-CoV-2 Mpro with natural compounds | 50 ns | Assessed conformational stability and fluctuations of the protein-ligand complexes. nih.gov |

| TGR5 with potential agonists | 100 ns | Lead compounds were stable within the TGR5 binding pocket. frontiersin.org |

Theoretical Models of Intercalation and Binding Mechanisms

Theoretical models of intercalation aim to explain the precise mechanism by which planar molecules like N-ethyl-9-acridinamine insert themselves into the DNA double helix. These models are built upon experimental data and computational simulations.

The classic intercalation model involves the insertion of the planar aromatic system between adjacent base pairs, causing a local unwinding of the DNA helix. nih.gov The driving forces for this process include van der Waals interactions between the intercalator and the DNA bases, as well as electrostatic interactions, particularly if the ligand possesses charged side chains. rsc.org

Studies on various acridine derivatives have shown that the nature of the substituents can significantly influence the binding affinity and specificity. tandfonline.com For example, the introduction of a methyl group into the acridine ring has been shown to reduce both mutagenic activity and intercalative DNA binding affinity, while the introduction of chlorine increases them. tandfonline.com

More complex binding modes have also been proposed, such as bisintercalation, where a single molecule has two intercalating moieties connected by a linker. nih.gov Theoretical models also consider the possibility of partial intercalation or groove binding, and NMR spectroscopy can be used to differentiate between these modes. rsc.org The unwinding angle, which can be measured experimentally, is a key parameter used to characterize the intercalation process. For example, a monointercalating agent might unwind DNA by approximately 21°, while a bisintercalator could cause an unwinding of around 44°. nih.gov

| Compound/Class | Binding Model | Supporting Evidence |

| Acridine derivatives | DNA Intercalation | Planar structure allows insertion between base pairs; side chains interact with DNA grooves. bnmv.ac.inresearchgate.net |

| PT-BIS(ACRAMTU) (a bifunctional platinum-acridine) | Bisintercalation | Unwinds plasmid DNA by 44°; NMR shows chromophores bisintercalate into 5'-TA/TA steps. nih.gov |

| 9-Amino-2,7-dibromoacridine | Two-molecule intercalation | Proposed model of binding to DNA. tandfonline.com |

| Naphthalene and quinoline (B57606) derivatives | Intercalation vs. Groove Binding | Differentiated by NMR shift and line width changes; intercalation requires a positively charged side chain. rsc.org |

Mechanistic Studies of Molecular Interactions of N Ethyl 9 Acridinamine with Biological Macromolecules

DNA Intercalation Mechanisms and Binding Kinetics of N-ethyl-9-Acridinamine and Related Compounds

The interaction of 9-aminoacridine (B1665356) derivatives, including N-ethyl-9-acridinamine, with DNA is primarily characterized by intercalation, a process where the planar acridine (B1665455) ring inserts itself between the base pairs of the DNA double helix. This mode of binding is a critical determinant of their biological activity. Spectroscopic and calorimetric analyses of N-substituted acridine-9-amines binding to calf thymus DNA (CT-DNA) have provided significant insights into these interactions. Studies show that upon interaction with CT-DNA, the absorption spectra of these compounds exhibit a slight red shift and significant hypochromic effects, while their fluorescence emission intensities decrease. nih.gov These observations are indicative of an intercalative binding mode for all the fluorescent substrates to varying degrees. nih.gov

The dissociation kinetics of DNA complexes with 9-aminoacridine-4-carboxamide (B19687) derivatives, which are structurally related to N-ethyl-9-acridinamine, have been investigated using methods like surfactant-sequestration. These studies reveal that all the compounds dissociate through a mechanism involving at least three intermediate bound forms. nih.gov For certain derivatives, an additional, more stable binding mode is observed, which correlates with in vivo antitumor activity and a preference for binding to GC-rich DNA sequences. nih.gov

Thermodynamic parameters obtained from isothermal titration calorimetry (ITC) for the binding of various N-substituted acridine-9-amines to DNA indicate that the formation of these complexes is an enthalpy-driven process. nih.gov The binding constants (log(KA)) for these complexes with CT-DNA have been determined to be in the range of 2.59 to 5.50, highlighting the influence of the substituent's structure and electronic properties on the efficiency of intercalation. nih.gov

Table 1: Thermodynamic Parameters for the Binding of N-substituted Acridine-9-amines to DNA (Note: This table is a representative example based on available data for related compounds and illustrates the typical range of thermodynamic values observed in such interactions. Specific values for N-ethyl-9-acridinamine may vary.)

| Parameter | Value Range |

| Binding Constant (log(KA)) | 2.59 - 5.50 |

| Change in Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol⁻¹ |

| Change in Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol⁻¹ |

| Change in Entropy (TΔS) | -4.83 to 3.68 kcal·mol⁻¹ |

| The data indicates that the formation of the A9As-DNA complexes is an enthalpy-driven process. nih.gov |

The sequence specificity and groove preference of acridine derivatives are crucial for their biological function. For the 9-aminoacridin-4-carboxamide class of compounds, a positive correlation exists between in vivo antitumor activity and a selectivity for binding to GC-rich DNA sequences. nih.gov Crystallographic studies of related compounds, such as 9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (9-amino-DACA) complexed with DNA, reveal that the acridine chromophore intercalates, while the side chain lies in the major groove. oup.com Specifically, the protonated dimethylamino group of the side chain can form hydrogen-bonding interactions with the O6 and N7 atoms of guanine (B1146940). nih.gov

In contrast, the 9-amino group of the intercalated drug is positioned in the minor groove but does not form direct interactions with the DNA at the intercalation site in some crystal structures. oup.com However, it can form hydrogen bonds with the phosphate (B84403) group of a neighboring duplex. oup.com The acridine chromophore itself is thought to intercalate from the narrow (minor) groove, with its major axis at an angle to the major axis of the base pairs. datapdf.com This orientation causes the CH atoms at positions 5 and 6 to protrude into the groove. datapdf.com Studies on amsacrine, another 9-anilinoacridine (B1211779) derivative, have also highlighted a preference for binding to AT-rich sequences, suggesting that the specific nature of the substitutions on the acridine ring significantly influences sequence preference.

Hydrogen bonding plays a pivotal role in stabilizing the complexes formed between acridine derivatives and DNA. In the crystal structure of 9-amino-DACA bound to a DNA hexanucleotide, a water molecule forms a bridging hydrogen bond between the 4-carboxamide NH group and a phosphate group of a guanine residue. oup.comnih.gov Furthermore, the protonated dimethylammonium group of the side chain in the major groove engages in hydrogen-bonding interactions with the O6 and N7 atoms of guanine. nih.gov

An important feature proposed in a molecular model for acridinecarboxamide-DNA complexes is a bifurcated hydrogen bond. nih.govdatapdf.com This involves the O2 oxygen atom of a cytosine base adjacent to the binding site and the NH atoms of both the carboxamide and the protonated terminal amino functions of the drug molecule. nih.govdatapdf.com The ability of the carboxamide group to lie in the plane of the chromophore is considered a critical requirement for antitumor activity, as it facilitates the dimethylammonium-guanine hydrogen bond and maintains the water-bridged carboxamide-phosphate interaction. nih.gov In some structures, the 4-carboxamide group is also internally hydrogen-bonded to the protonated N10 atom of the acridine ring. nih.gov

The 9-amino group, while situated in the minor groove, has been observed to form hydrogen bonds with the phosphate group of a symmetry-related duplex rather than directly with the bases at the intercalation site. oup.com This network of direct and water-mediated hydrogen bonds contributes significantly to the stability and specificity of the drug-DNA interaction.

Intercalating agents like N-ethyl-9-acridinamine can significantly alter the topology of DNA. The insertion of the planar acridine ring between base pairs causes a local unwinding of the DNA helix. This unwinding effect, when occurring in a closed circular DNA molecule such as a plasmid, leads to a change in the linking number and consequently alters the superhelical density.

Plasmid unwinding assays are a common method to quantify this effect. For instance, a bifunctional platinum-acridine conjugate has been shown to unwind pSP73 plasmid DNA by 44(±2)° per bound molecule, which is a hallmark of bisintercalative binding. nih.gov The superhelical density (σ) of the plasmid is a critical parameter in these calculations. nih.gov

Crystallographic studies of acridine-DNA complexes provide detailed information on the helical perturbations. For example, the intercalation of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide into a d(CGTACG)2 hexanucleotide unwinds the CpG steps by 10° and 8°, respectively, compared to B-DNA. nih.gov Interestingly, the central TpA step is overwound by 11°. nih.gov These ligand-dependent perturbations in base pair twist angles, and their consequent effects on base pair stacking interactions, can contribute to the stability of the intercalated complex. rcsb.org The ability of these compounds to modify the tertiary structure of plasmid DNA has also been observed through electrophoretic mobility shifts and atomic force microscopy (AFM), which shows noticeable changes in the morphology of the plasmid DNA. researchgate.net

RNA Binding Mechanisms and Interference with RNA Processing

While the primary target of many acridine derivatives is DNA, there is growing evidence that they also interact with RNA and interfere with its processing. 9-aminoacridine (9AA), the parent compound of N-ethyl-9-acridinamine, has been shown to inhibit ribosome biogenesis by targeting both the transcription and processing of ribosomal RNA (rRNA). mdpi.com

Studies have demonstrated that 9AA can bind to RNA in vitro, which is believed to contribute to its ability to inhibit the post-transcriptional maturation of pre-rRNA. mdpi.comnih.gov This RNA binding capability suggests that the biological effects of some aminoacridines are not solely due to DNA intercalation. The interference with pre-rRNA processing indicates that these compounds can disrupt the intricate machinery responsible for producing functional ribosomes, a critical process for cell growth and proliferation. mdpi.com This dual action of inhibiting both DNA and RNA-related processes highlights a broader mechanism of action for this class of compounds.

Interaction with DNA Polymerases and Replication Inhibition (In Vitro)

N-ethyl-9-acridinamine and related compounds can inhibit DNA replication by interacting with DNA polymerases. In vitro studies have shown that 9-aminoacridine can inhibit the incorporation of deoxynucleoside triphosphates (dNTPs) into DNA homopolymer duplexes by phage T4 DNA polymerase. nih.gov At lower concentrations (below 10 microM), this inhibition is primarily due to the interaction of 9-aminoacridine with the DNA template. nih.gov This interaction is thought to destabilize the DNA growing point, which is consistent with the observation that 9-aminoacridine stimulates the 3'-5' exonuclease activity of the polymerase, leading to the hydrolysis of correctly base-paired DNA. nih.gov

At higher concentrations (above 10 microM), 9-aminoacridine appears to inhibit dNTP incorporation by directly interacting with the DNA polymerase itself. nih.gov This suggests a dual mechanism of replication inhibition: template-mediated destabilization at low concentrations and direct enzyme inhibition at higher concentrations.

Furthermore, platinum-acridine hybrid agents have been shown to cause a pronounced inhibition of DNA replication. acs.org For instance, one such agent led to a significant S-phase arrest in cancer cells, with a marked reduction in the incorporation of a fluorescent nucleoside analogue into newly synthesized DNA. acs.org This potent inhibition of DNA synthesis underscores the role of these compounds as effective disruptors of DNA replication.

Enzyme Inhibition Mechanisms (In Vitro)

Beyond DNA polymerases, acridine derivatives have been shown to inhibit other key enzymes in vitro. A primary target for many acridine-based antitumor agents is the family of topoisomerase enzymes. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Acridine derivatives can act as topoisomerase poisons, stabilizing the transient covalent complex between the enzyme and DNA. This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.

For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its 9-amino derivative are known to inhibit topoisomerase I and/or II. The ability of these compounds to induce DNA strand breaks is a key aspect of their cytotoxic mechanism. The structural features of these molecules, including the acridine chromophore and the side chain, are critical for their interaction with the topoisomerase-DNA complex. oup.com

In addition to topoisomerases, 9-aminoacridine has been identified as a competitive inhibitor of guanidinobenzoatase, a trypsin-like protease. researchgate.net This enzyme is thought to be involved in processes related to cell malignancy. researchgate.net The inhibitory activity of 9-aminoacridine on this enzyme suggests that the biological effects of this class of compounds may extend beyond their interactions with nucleic acids and topoisomerases.

DNA Topoisomerase Inhibition (Type I and Type II)

Derivatives of 9-aminoacridine are well-documented inhibitors of DNA topoisomerases, enzymes essential for managing DNA topology during replication, transcription, and chromosome segregation. nih.govmdpi.com These compounds generally function through two primary mechanisms: as "poisons" or as "catalytic inhibitors". nih.govmdpi.com

Topoisomerase Poisons: These agents, which include clinically used drugs like doxorubicin (B1662922) and amsacrine, act by stabilizing the covalent complex formed between the topoisomerase enzyme and DNA, known as the "cleavable complex". nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and subsequently triggering apoptosis in cancer cells. nih.gov

Catalytic Inhibitors: This class of inhibitors acts at different stages of the enzyme's catalytic cycle. acs.org For instance, some 9-aminoacridine derivatives function by intercalating into DNA and blocking the binding of topoisomerase II to its DNA substrate, thereby preventing the enzyme's catalytic activity without stabilizing the cleavable complex. acs.orgnih.gov Studies on a series of substituted 9-aminoacridines have shown they can act as catalytic inhibitors of topoisomerase II, leading to a G1-S phase arrest in the cell cycle. acs.orgnih.gov

While some acridine compounds specifically target topoisomerase II, others have shown activity against topoisomerase I. nih.gov Certain derivatives can trap topoisomerase I-DNA covalent complexes, acting as poisons, whereas others inhibit its catalytic activity without this trapping mechanism. nih.gov The specific mode of action is often dictated by the nature and position of the substituents on the acridine ring. nih.gov

DNA Methyltransferase (DNMT1) Inhibition

DNA methyltransferases, particularly DNMT1, are responsible for maintaining DNA methylation patterns, an epigenetic mechanism crucial for gene regulation. nih.govmdpi.com Aberrant methylation is a hallmark of cancer, making DNMTs an attractive therapeutic target. nih.govnih.gov Acridine compounds are being explored as potential non-nucleoside inhibitors of DNMT1. researchgate.net The proposed mechanism for this inhibition is linked to their fundamental ability to interact with DNA. It is hypothesized that the rapid intercalation of the planar acridine ring into DNA may physically obstruct or alter the conformation of the DNA strand, thereby mediating the inhibition of DNMT1 activity. researchgate.net This represents a distinct approach from nucleoside analogues like azacytidine, which are incorporated into DNA and trap the enzyme. mdpi.com

Other Enzyme Systems (e.g., Ryanodine (B192298) Receptors, Urease)

The interaction of acridine derivatives extends beyond DNA-modifying enzymes.

Ryanodine Receptors (RyRs): These are large ion channels that control the release of calcium from intracellular stores, a process vital for muscle contraction. nih.govfrontiersin.org Research has shown that the parent compound, 9-aminoacridine, is a potent inhibitor of ryanodine binding to both skeletal muscle (RyR1) and cardiac muscle (RyR2) isoforms. researchgate.net This suggests that acridine derivatives can modulate the function of these critical calcium channels.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.net It is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for infections caused by these organisms and to prevent complications like catheter blockage. rsc.org However, a review of the scientific literature, including studies on various classes of urease inhibitors like hydroxamic acids, thioureas, and metal complexes, does not provide significant evidence for the inhibition of urease by 9-aminoacridine or its derivatives. researchgate.netnih.gov

Protein Binding and Interaction Dynamics (e.g., Serum Albumins)

The interaction of small molecules with transport proteins like serum albumins is a critical determinant of their pharmacokinetic profile. Studies using the parent compound, 9-aminoacridine hydrochloride hydrate (B1144303) (9AA-HCl), have provided detailed insights into these interactions with bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.net Spectroscopic and thermodynamic techniques have revealed that while 9-aminoacridine forms ground-state complexes with both proteins, the specific modes of interaction differ significantly. researchgate.net

Binding Stoichiometry and Thermodynamics

Thermodynamic analysis reveals distinct binding profiles of 9-aminoacridine with BSA and HSA. The binding to BSA is primarily driven by changes in enthalpy, whereas the interaction with HSA is mainly an entropy-driven process. researchgate.net Furthermore, the binding stoichiometry—the ratio of ligand to protein molecules in the complex—also differs. 9-aminoacridine binds to BSA in a 1:1 ratio, while it exhibits a 1:2 (ligand:protein) stoichiometry with HSA, indicating that HSA can bind more than one ligand molecule. researchgate.net

| Property | Interaction with Bovine Serum Albumin (BSA) | Interaction with Human Serum Albumin (HSA) |

| Primary Driving Force | Enthalpy (ΔH) | Entropy (ΔS) |

| Binding Stoichiometry (Ligand:Protein) | 1:1 | 1:2 |

| Data derived from studies on 9-aminoacridine hydrochloride hydrate. researchgate.net |

Structural Changes in Proteins Upon Binding

The binding of a ligand can induce conformational changes in a protein. Circular dichroism (CD) spectroscopy, a technique sensitive to the secondary structure of proteins, has been used to probe these changes. frontiersin.orgresearchgate.net Studies have shown that the interaction of 9-aminoacridine with both BSA and HSA leads to discernible alterations in the protein's structure, confirming a dynamic interplay between the ligand and the protein. researchgate.net

Role of Protein Cavity Size in Ligand Interaction

The differences in binding stoichiometry between BSA and HSA can be explained by structural differences in their respective binding sites. Molecular docking analyses have highlighted the crucial role of the size of the binding cavity. researchgate.net The binding site pocket in HSA is approximately 1.7 times larger than that in BSA. researchgate.net This larger cavity in HSA provides the necessary space to accommodate more than one molecule of 9-aminoacridine, which accounts for its higher binding stoichiometry compared to BSA. researchgate.net This finding underscores how the specific architecture of a protein's binding pocket directly influences its interaction dynamics with ligands. plos.org

Advanced Applications of N Ethyl 9 Acridinamine in Chemical Biology and Research Tools

Fluorescent Probes for Nucleic Acid Structure and Function Studies

The planar nature of the acridine (B1665455) ring allows N-ethyl-9-acridinamine and its derivatives to intercalate between the base pairs of double-stranded DNA (dsDNA). researchgate.nettandfonline.com This interaction is a cornerstone of its application as a fluorescent probe for nucleic acids. Upon intercalation, the fluorescence of the acridine moiety is often enhanced, providing a detectable signal that can be correlated with the presence and conformation of nucleic acids. rsc.org

Researchers have synthesized various derivatives of 9-aminoacridine (B1665356) to study their DNA binding affinities and mutagenic properties. tandfonline.com For instance, the introduction of different substituent groups on the acridine ring can modulate its DNA binding affinity and specificity. tandfonline.com Studies have shown that electron-withdrawing groups can increase the binding affinity to DNA. tandfonline.com This tunability allows for the design of probes with specific characteristics for various experimental needs.

Derivatives of 9-aminoacridine have been instrumental in the development of fluorescent probes for sensitive DNA determination. researchgate.net For example, a novel fluorescent probe, N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-alpha-alanine, was synthesized and its fluorescence was found to be quenched by DNA, an effect proportional to the DNA concentration. researchgate.net This principle enables the quantitative analysis of DNA in samples. Furthermore, acridine-modified oligonucleotides have been used to enhance the thermal stability of short DNA duplexes, which is particularly useful for discriminating point mutations in genetic analysis. oup.com

The interaction of these probes is not limited to dsDNA. Some derivatives have shown preferences for other nucleic acid structures, such as G-quadruplexes, which are implicated in various cellular processes. mdpi.com The ability to design probes that selectively bind to different nucleic acid conformations provides researchers with powerful tools to investigate the complex landscape of nucleic acid structure and function within the cell.

Table 1: Examples of 9-Aminoacridine Derivatives and their Applications in Nucleic Acid Studies

| Derivative Name | Application | Key Finding |

| 9-Amino-2-methylacridine | Frameshift mutagenicity and DNA binding studies | Reduced mutagenic activity and DNA binding affinity compared to the parent compound. tandfonline.com |

| 9-Amino-2-chloroacridine | Frameshift mutagenicity and DNA binding studies | Increased mutagenic activity and DNA binding affinity compared to the parent compound. tandfonline.com |

| N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-alpha-alanine | Fluorescent probe for DNA determination | DNA quenches the fluorescence of the probe, allowing for quantitative analysis. researchgate.net |

| Acridine-conjugated oligonucleotides | Stabilization of DNA duplexes | Increased melting temperature of short DNA duplexes, aiding in mutation detection. oup.com |

Development of Chemosensors and Biosensors

The inherent fluorescence of N-ethyl-9-acridinamine and its derivatives makes them excellent candidates for the development of chemosensors and biosensors. mdpi.com A chemosensor is a device that converts a chemical signal into a measurable output, while a biosensor incorporates a biological recognition element. mdpi.com The fluorescence of acridine-based compounds can be modulated by their local environment and interactions with specific analytes, forming the basis of their sensing capabilities.

For instance, acridine derivatives have been utilized as pH-sensitive fluorescent probes. researchgate.net Their fluorescence intensity and emission wavelength can change in response to variations in pH, allowing for the monitoring of pH in different chemical and biological systems. This property is crucial for studying cellular compartments and processes where pH regulation is vital.

Furthermore, the ability of acridine derivatives to interact with various molecules has been exploited to create sensors for specific targets. For example, a graphene-based electrochemical sensor was developed for the determination of the antimicrobial agent 9-aminoacridine. researchgate.net While this example focuses on detecting an acridine derivative itself, the principle can be extended to design sensors where the acridine derivative acts as the signaling unit for detecting other analytes. The development of such sensors often involves integrating the acridine fluorophore into a larger molecular assembly or onto a nanomaterial scaffold to enhance sensitivity and selectivity. mdpi.comresearchgate.net

The design of biosensors often involves conjugating the acridine derivative to a biological recognition molecule, such as a peptide or an aptamer. researchgate.netnih.gov This allows for the specific detection of biomolecules like proteins or nucleic acid sequences. The binding of the target molecule to the recognition element can induce a conformational change that alters the fluorescence of the nearby acridine probe, providing a detectable signal.

Mechanistic Probes for Ribosome Biogenesis and Other Cellular Processes

Recent studies have revealed a critical role for 9-aminoacridine and its derivatives as mechanistic probes to study fundamental cellular processes, most notably ribosome biogenesis. nih.govmdpi.com Ribosome biogenesis is a highly complex and essential process involving the synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins. mdpi.comgreberlab.org

It has been demonstrated that 9-aminoacridine (9AA) acts as an inhibitor of ribosome biogenesis by targeting both the transcription of precursor rRNA (pre-rRNA) and the subsequent processing of these transcripts. nih.govmdpi.com This dual-action mechanism rapidly shuts down the production of new ribosomes. nih.gov The inhibitory effect on transcription is observed through a significant reduction in the levels of 47S pre-rRNA. mdpi.com Furthermore, 9AA's ability to bind to RNA in vitro suggests that it directly interferes with the post-transcriptional maturation of pre-rRNA. nih.govmdpi.com This interference with ribosome production can lead to nucleolar disruption, a key indicator of cellular stress. mdpi.com

The use of small-molecule inhibitors like 9-aminoacridine provides a powerful approach to dissect the dynamic and intricate steps of ribosome biogenesis. mdpi.com By observing the specific cellular responses to the inhibition, researchers can gain insights into the regulatory networks that govern this essential pathway. The ability to perturb the system in a controlled manner allows for the identification of key factors and checkpoints involved in ribosome assembly.

Applications in Fluorescence Microscopy and Biochemical Assays

The strong fluorescence of N-ethyl-9-acridinamine and its derivatives makes them valuable reagents in fluorescence microscopy and various biochemical assays. ontosight.ai Fluorescence microscopy is a powerful technique that allows for the visualization of specific molecules and structures within cells and tissues.

Acridine derivatives can be used as fluorescent stains to label cellular components. For example, their ability to intercalate into DNA allows them to be used as nuclear stains, highlighting the nucleus in fluorescence microscopy images. nih.gov The specific spectral properties of different acridine derivatives can be exploited for multi-color imaging, where different cellular structures are labeled with distinct fluorophores.

In biochemical assays, these fluorescent compounds can be used as reporters. For instance, in a fluorescent intercalator displacement assay, the displacement of a fluorescent acridine derivative from a nucleic acid by a competing molecule can be monitored by the change in fluorescence. nih.gov This type of assay is useful for screening compound libraries for DNA-binding agents.

Furthermore, the conjugation of acridine derivatives to other molecules, such as peptides or drugs, allows for the tracking of these molecules within cells. researchgate.net This can provide valuable information about their uptake, localization, and mechanism of action. The high quantum yield of some acridine derivatives ensures a bright signal, enabling sensitive detection in these applications. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of N Ethyl 9 Acridinamine Analogues

Influence of Side Chain Modifications on Binding and Mechanistic Activity

The nature of the side chain at the 9-position of the acridine (B1665455) ring plays a pivotal role in the binding affinity and mechanism of action of N-ethyl-9-acridinamine analogues. Studies have shown that both the length and the chemical characteristics of this side chain can significantly impact the molecule's interaction with its biological targets, such as DNA and various enzymes.

Research into 9-aminoacridine (B1665356) derivatives has demonstrated a clear structure-activity relationship concerning the N-alkyl side chain length and antibacterial activity. nih.gov A series of 9-alkylaminoacridines showed that peak antibacterial activity was achieved with alkyl chains ranging from 10 to 14 carbons in length. nih.gov This suggests that an optimal level of lipophilicity is required for the compound to effectively disrupt bacterial membranes, which is believed to be their primary mechanism of action in this context. nih.gov

In the context of antimalarial activity, the presence of an aminoalkyl side chain at the 9-position is crucial. mdpi.com Analogues lacking this side chain exhibit significantly reduced activity. mdpi.com Furthermore, elongation of the aminoalkyl chain in some 9-aminoacridines has been shown to decrease their inhibitory activity against certain enzymes, indicating that a shorter linker may be preferable for specific targets. sci-hub.se For instance, in a series of 9-aminoacridine-4-carboxamides, a class of antitumor agents, having two methylene (B1212753) groups between the carboxamide and the terminal amino group was found to be a critical feature for activity. oup.com

The basicity of the side chain is another important factor. The presence of a terminal, ionizable amino group is often essential for potent biological activity, as seen in various antimalarial and anticancer 9-aminoacridine derivatives. sci-hub.seopenmedicinalchemistryjournal.com However, the introduction of weakly basic groups can lead to a decrease in potency. nih.gov

Interactive Table: Effect of Side Chain Length on Antibacterial Activity of 9-Alkylaminoacridines. nih.gov

| Alkyl Chain Length | MIC₉₉ (μM) |

| C8 | > 50 |

| C10 | 2-3 |

| C12 | 2-3 |

| C14 | 2-3 |

| C16 | > 50 |

Impact of Chromophore Substitutions on Molecular Interactions

The position and nature of substituents on the acridine ring are critical. For example, in a series of 9-anilinoacridines, the presence of a methoxy (B1213986) group on the aniline (B41778) ring was found to increase antitumor potency. kg.ac.rs Conversely, substituting a methyl group with a methoxy group in 5-(9-acridinylamino)toluidines was suggested to enhance cytotoxicity. kg.ac.rs The introduction of electron-donating groups at the C2 position of the acridine ring has been shown to increase anticancer activity. kg.ac.rs

In the context of antimalarial 9-aminoacridines, the presence of 2-methoxy and 6-chloro substituents on the acridine ring is often required for good activity. openmedicinalchemistryjournal.com The electronic properties of these substituents can influence the basicity of the acridine nitrogen, which in turn affects DNA binding and biological activity. nih.gov For instance, replacing the acridine chromophore with a less basic benz[c]acridine (B1195844) moiety significantly alters the compound's pharmacological properties. nih.gov

Furthermore, the addition of bulky groups can influence activity. For example, a methyl group at the C4 position and a chloro group at the C6 position of the acridine ring had no obvious effect on the activity of certain derivatives, while a butyl group at the C2 position made the molecule more active than those with smaller ethyl or methyl groups. rsc.org

Design Principles for Enhanced Target Specificity

The rational design of N-ethyl-9-acridinamine analogues with enhanced target specificity is a key goal in medicinal chemistry. A primary strategy involves exploiting the structural differences between target molecules, such as enzymes or specific DNA sequences, in diseased versus healthy cells.

One approach is to modify the side chain to create specific interactions with the target. For example, in the design of 9-aminoacridine-4-carboxamides as topoisomerase II inhibitors, it was found that the side chain must be at the 4-position of the acridine ring and possess an unsubstituted carboxamide NH group for optimal activity. oup.com This suggests that the side chain makes specific, crucial contacts within the ternary complex formed by the drug, DNA, and the enzyme. oup.com

Another design principle is the development of bifunctional or multi-target compounds. By linking the acridine moiety to another pharmacophore, it is possible to create hybrid molecules that can interact with multiple biological targets simultaneously. dnu.dp.ua This can lead to increased potency and a reduced likelihood of developing drug resistance. For example, hybrid molecules combining a 9-anilinoacridine (B1211779) core with a DNA minor groove binding agent have been designed to increase selectivity and activity. dnu.dp.ua

Furthermore, incorporating moieties that can target specific cellular compartments can enhance specificity. For instance, the acridine scaffold itself is lysosomotropic, meaning it tends to accumulate in lysosomes. This property has been exploited in the design of N-acridine thiosemicarbazones to target these organelles and overcome drug resistance mediated by P-glycoprotein. rsc.org

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules and conjugates represents a sophisticated strategy to improve the therapeutic profile of N-ethyl-9-acridinamine analogues. This approach involves covalently linking the acridine scaffold to other molecules, such as peptides, natural products, or other therapeutic agents, to create a single chemical entity with enhanced or novel properties. mdpi.comencyclopedia.pub

One notable area of development is the creation of platinum-acridine hybrid agents. These compounds combine the DNA-intercalating properties of the acridine with the DNA-platination ability of platinum complexes. nih.gov This dual mechanism of action can lead to unique DNA adducts and potent anticancer activity, even in chemoresistant cell lines. nih.gov

Another successful strategy has been the conjugation of acridines with peptides. researchgate.net For example, 3,6-bis-peptide acridine conjugates have been designed to selectively target G-quadruplex DNA, a structure implicated in cancer. The specificity of these conjugates is highly dependent on the peptide sequence. researchgate.net Similarly, conjugating an acridine moiety to a peptide that recognizes a specific RNA structure has been shown to significantly enhance binding affinity and specificity. nih.gov

Hybrid molecules incorporating acridine and other pharmacophores have also been explored. For instance, hybrids of acridine and artemisinin (B1665778) have been synthesized and evaluated for their antimalarial activity. mdpi.comasm.org The rationale behind this approach is to combine the mechanisms of action of both parent molecules to achieve a synergistic effect and combat drug resistance. mdpi.com Similarly, acridine has been linked to HSP90 inhibitors to create bifunctional ligands that act as telomerase inhibitors. mdpi.comrsc.org

Interactive Table: Activity of Platinum-Acridine Hybrid Agents. nih.gov

| Compound | Cell Line | IC₅₀ (μM) |

| PT-ACRAMTU (Prototype) | HL-60 | Data not available in snippet |

| Bpy-substituted complex 2 | HL-60 | Micromolar |

| Bpy-substituted complex 3 | HL-60 | Micromolar |

| Bpy-substituted complex 4 | HL-60 | Micromolar |

| Bpy-substituted complex 5 | HL-60 | Micromolar |

| PT-ACRAMTU (Prototype) | H460 | Data not available in snippet |

| Bpy-substituted complex 2 | H460 | Micromolar |

| Bpy-substituted complex 3 | H460 | Micromolar |

| Bpy-substituted complex 4 | H460 | Micromolar |

| Bpy-substituted complex 5 | H460 | Micromolar |

Emerging Research Avenues and Methodological Advances in N Ethyl 9 Acridinamine Research

Integration of Multi-Omics Data in Mechanistic Elucidation

The comprehensive analysis of biological systems through genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—offers a powerful approach to unravel the complex mechanisms of action of compounds like N-ethyl-9-acridinamine. By integrating these large-scale datasets, researchers can build a holistic picture of the cellular response to the compound, from gene expression changes to alterations in protein and metabolite levels. mdpi.combiochemjournal.com

Recent studies on related acridine (B1665455) derivatives have demonstrated the potential of this approach. For instance, transcriptomic profiling using RNA-sequencing has been used to analyze the cellular response to acriflavine (B1215748), revealing modulation of genes involved in transmembrane transport and metabolic processes. mdpi.comacs.org Similarly, metabolomic studies on acridone (B373769) derivatives using techniques like UPLC/Q-TOF MS have identified significant alterations in metabolic pathways, such as glutathione (B108866) and glycerophospholipid metabolism, providing insights into the compound's-induced oxidative stress and apoptosis. plos.org

The integration of these different "omics" layers allows for the construction of detailed molecular pathways. For example, a transcriptomic study might identify the upregulation of a particular gene, proteomics could then confirm an increase in the corresponding protein's expression, and metabolomics could measure the resulting changes in enzymatic activity or downstream metabolite concentrations. This integrated approach is essential for identifying novel drug targets and understanding the polypharmacological effects of N-ethyl-9-acridinamine and its analogues. mdpi.comresearchgate.net

Table 1: Application of Multi-Omics in Acridine Derivative Research

| Omics Technology | Application Example with Acridine Derivatives | Insights Gained |

|---|---|---|

| Genomics | Analysis of gene mutations in response to 9-aminoacridine (B1665356). nih.gov | Identification of DNA as a primary target. |

| Transcriptomics | RNA-sequencing of cells treated with acriflavine. mdpi.comacs.org | Revealed changes in gene expression related to transmembrane transport and HIF-1 signaling. |

| Proteomics | 2D gel electrophoresis and mass spectrometry of cells treated with 9-aminoacridine. researchgate.net | Identified downregulation of the p110γ subunit of PI3K. |

| Metabolomics | UPLC/Q-TOF MS analysis of cells treated with an acridone derivative. plos.org | Showed alterations in glutathione and glycerophospholipid metabolism, indicating oxidative stress. |

Advanced Imaging Techniques for Molecular Localization in Research Models

The intrinsic fluorescence of the acridine scaffold provides a unique advantage for studying the subcellular localization and dynamics of N-ethyl-9-acridinamine. nih.gov Advanced imaging techniques, such as confocal laser scanning microscopy (CLSM) and two-photon microscopy, are being leveraged to visualize the compound's distribution within cells and tissues with high resolution. nih.govnih.govmdpi.com

CLSM has been instrumental in observing the localization of 9-aminoacridine in bacterial cells, where it was found to target both the cell membrane and DNA. nih.gov In mammalian cells, confocal microscopy has been used to track the accumulation of acridine derivatives in acidic organelles like lysosomes and to observe their effects on nucleolar structure. nih.govmdpi.com The ability of some acridine derivatives to act as fluorescent probes for specific cellular components or microenvironments, such as lipid droplets, is also an active area of research. rsc.org

Two-photon microscopy offers several advantages for in vivo imaging, including deeper tissue penetration and reduced phototoxicity. nih.govacs.org This technique has been used to image the distribution of fluorescent probes in living animals and to study the effects of photosensitizing acridine derivatives in triggering localized cell death. ifremer.fr The development of acridine-based probes for two-photon imaging is an emerging field with significant potential for preclinical research. mdpi.comacs.org

Table 2: Advanced Imaging Techniques in Acridine Research

| Imaging Technique | Application Example with Acridine Derivatives | Key Findings |

|---|---|---|

| Confocal Laser Scanning Microscopy (CLSM) | Imaging of K. pneumoniae treated with 9-aminoacridine. nih.gov | Co-localization with membrane and nuclear dyes, indicating dual targeting. |

| Visualization of nucleolar disruption in cells treated with 9-aminoacridine. mdpi.com | Demonstrated compound's effect on ribosome biogenesis machinery. | |

| Two-Photon Microscopy | Imaging of cell death induced by two-photon excitation of triphenylamine (B166846) derivatives. ifremer.fr | Triggered and imaged cell apoptosis in real-time. |

| Use of profluorescent nitroxides for imaging cellular oxidative stress. acs.org | Enabled visualization of redox status changes in living cells. | |

| Fluorescence Lifetime Imaging (FLIM) | Analysis of a three-fluorophore mixture including 9-aminoacridine. edinst.com | Differentiated between multiple fluorophores with overlapping emission spectra. |

High-Throughput Screening Methodologies for Derivative Discovery

High-throughput screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds. nih.govnih.govresearchgate.net In the context of N-ethyl-9-acridinamine, HTS methodologies are being employed to discover new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comnih.gov

HTS assays can be designed to measure a wide range of biological activities, from enzyme inhibition to effects on cell proliferation and gene expression. researchgate.net For example, HTS has been successfully used to identify acridine derivatives as inhibitors of specific enzymes like the histone acetyltransferase GCN5 and the IRE1α-XBP1 pathway involved in the unfolded protein response. nih.govnih.gov These screens often utilize reporter gene assays or fluorescence-based readouts to enable automated, large-scale analysis. nih.govbiologists.com

The combination of combinatorial chemistry and HTS provides a powerful engine for lead optimization. scilit.comgoogle.comresearchgate.net By systematically modifying the structure of N-ethyl-9-acridinamine and screening the resulting derivatives, researchers can explore structure-activity relationships and identify key chemical features responsible for the desired biological effects. mdpi.comnih.gov This iterative process of synthesis and screening accelerates the development of new drug candidates with tailored therapeutic profiles. d-nb.infonih.govresearchgate.net

Table 3: High-Throughput Screening for Acridine Derivative Discovery

| HTS Application | Target/Goal | Example Acridine Derivative Class |

|---|---|---|

| Anticancer Agent Discovery | Inhibition of GCN5 histone acetyltransferase. nih.gov | 1,8-Acridinedione derivatives. |

| Inhibition of the IRE1α-XBP1 pathway in multiple myeloma. nih.gov | N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA) analogues. | |

| Antimalarial Drug Discovery | Inhibition of Plasmodium falciparum growth. acs.org | Acridinediones and acridones. |

| Antiviral Drug Discovery | Inhibition of SARS-CoV-2 replication. nih.gov | 9-aminoacridine analogues. |

Q & A

Q. Basic Research Focus

- Hazard Mitigation : Consult safety data sheets (SDS) for analogous acridine derivatives (e.g., N-ethylmorpholine) to infer risks. Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Avoid proximity to acids or oxidizing agents due to potential exothermic reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

What advanced analytical techniques are suitable for resolving contradictions in reported biological activity data for N-ethyl-9-acridinamine?

Q. Advanced Research Focus

- Data Discrepancy Analysis :

- Dose-Response Validation : Replicate assays (e.g., cell viability or enzyme inhibition) using standardized protocols. Control for variables like solvent (DMSO vs. ethanol) and incubation time .

- Metabolite Interference : Employ liquid chromatography-tandem MS (LC-MS/MS) to detect degradation products or metabolites that may alter activity readings .

- Statistical Rigor : Apply ANOVA or Bayesian modeling to assess reproducibility across independent studies, especially when conflicting EC₅₀ values are reported .

How can researchers design experiments to investigate the interaction mechanism of N-ethyl-9-acridinamine with DNA or protein targets?

Q. Advanced Research Focus

- Biophysical Assays :

- Fluorescence Quenching : Monitor changes in acridine’s intrinsic fluorescence upon binding to DNA (e.g., intercalation studies using ethidium bromide displacement) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) for protein targets under varying pH and ionic strength conditions .

- Computational Modeling :

What methodologies are effective for evaluating environmental persistence and degradation pathways of N-ethyl-9-acridinamine?

Q. Advanced Research Focus

- Photodegradation Studies : Expose the compound to UV light (λ = 300–400 nm) in aqueous solutions and analyze degradation products via LC-high-resolution MS (LC-HRMS). Compare with predicted pathways using software like EPI Suite .

- Microbial Biodegradation : Use soil microcosms spiked with the compound and track mineralization via ¹⁴C-labeling or FTIR spectroscopy to identify microbial metabolic byproducts .

How should researchers address inconsistencies in cytotoxicity data for N-ethyl-9-acridinamine across different cell lines?

Q. Advanced Research Focus

- Cell Line Profiling : Screen panels of cell lines (e.g., NCI-60) with documented genetic variations. Correlate sensitivity to expression levels of putative targets (e.g., topoisomerases) via RNA-seq or proteomics .

- Microenvironment Effects : Test cytotoxicity under hypoxic vs. normoxic conditions using 3D spheroid models to mimic in vivo heterogeneity .

- Apoptosis Assays : Differentiate necrotic vs. apoptotic pathways via flow cytometry (Annexin V/PI staining) to clarify mechanisms of cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.